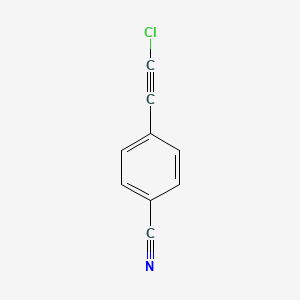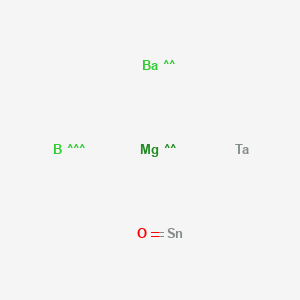methanone CAS No. 921230-73-1](/img/structure/B12617475.png)
[4-(4-Chlorophenyl)piperazin-1-yl](2-fluoropyridin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chlorophenyl)piperazin-1-ylmethanone is a complex organic compound that features a piperazine ring substituted with a chlorophenyl group and a fluoropyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)piperazin-1-ylmethanone typically involves multi-step organic reactions. One common method starts with the preparation of the piperazine ring, followed by the introduction of the chlorophenyl and fluoropyridinyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of polar aprotic solvents and catalysts to facilitate the substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted organic synthesis (MAOS) can also enhance the efficiency of the synthetic process by reducing reaction times and increasing product purity .
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)piperazin-1-ylmethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, especially involving the halogen atoms in the chlorophenyl and fluoropyridinyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(4-Chlorophenyl)piperazin-1-ylmethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: These compounds share a similar nitrogen-containing ring structure and are used in medicinal chemistry for their biological activity.
Imidazole derivatives: Known for their broad range of chemical and biological properties, imidazole derivatives are used in various therapeutic applications.
Uniqueness
What sets 4-(4-Chlorophenyl)piperazin-1-ylmethanone apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both chlorophenyl and fluoropyridinyl groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for research and development.
Properties
CAS No. |
921230-73-1 |
|---|---|
Molecular Formula |
C16H15ClFN3O |
Molecular Weight |
319.76 g/mol |
IUPAC Name |
[4-(4-chlorophenyl)piperazin-1-yl]-(2-fluoropyridin-3-yl)methanone |
InChI |
InChI=1S/C16H15ClFN3O/c17-12-3-5-13(6-4-12)20-8-10-21(11-9-20)16(22)14-2-1-7-19-15(14)18/h1-7H,8-11H2 |
InChI Key |
KOSVLPNKMQYFKI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)C3=C(N=CC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



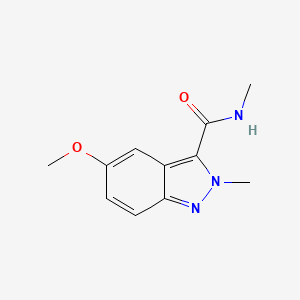
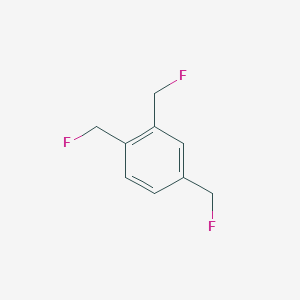
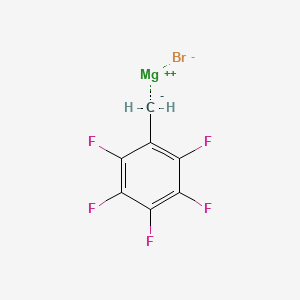
![(11S,12R,16S)-N-(4-chlorophenyl)-14-(2-methoxy-5-nitrophenyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B12617416.png)
![4-[(2-Methoxyethyl)(methyl)carbamoyl]benzoic acid](/img/structure/B12617423.png)
![2-[4-(2-bromophenoxy)-1H-pyrazol-3-yl]-5-[(2-chloro-6-fluorobenzyl)oxy]phenol](/img/structure/B12617426.png)
methanone](/img/structure/B12617428.png)

![[4-[(3aR,6aS)-1-[(3,4-dihydroxyphenyl)methyl]-5'-fluoro-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-5-yl]phenyl] acetate](/img/structure/B12617445.png)
![(3aS,4R,9aS,9bR)-2-(2-methoxy-5-nitrophenyl)-4-[(3-nitrophenyl)carbonyl]-1,3-dioxo-2,3,3a,4,9a,9b-hexahydro-1H-pyrrolo[3,4-a]indolizine-8-carbonitrile](/img/structure/B12617447.png)
